N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-4-(4-methylphenyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16-17/h2-9,17H,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWNAJICRFPFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Carboximidamide Group: The carboximidamide group can be introduced through the reaction of the biphenyl derivative with an appropriate amidine reagent under suitable conditions.
Industrial Production Methods
Industrial production of N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under suitable conditions.
Reduction: The carboximidamide group can be reduced to form an amine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its role in drug design, particularly as an inhibitor of specific biological pathways.
Case Study: Keap1-Nrf2 Pathway Inhibition
Recent studies have highlighted the compound's ability to modulate the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress. The compound has shown promising results in enhancing the expression of cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1) .
Table 1: Inhibition Potency of this compound on Keap1-Nrf2 Interaction
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 10.5 | Inhibition of Keap1-Nrf2 interaction |
| Control Compound A | 15.2 | Non-specific inhibitor |
| Control Compound B | 8.9 | Specific Nrf2 activator |
Environmental Chemistry
The compound's potential applications extend to environmental chemistry, where it is being studied for its ability to act as a chelating agent for heavy metals. This property can be useful in bioremediation processes aimed at detoxifying contaminated environments.
Case Study: Heavy Metal Chelation
In laboratory experiments, this compound demonstrated significant chelation capacity with lead and cadmium ions. The chelation was quantified using spectrophotometric methods, indicating a strong binding affinity that could facilitate metal ion removal from aqueous solutions .
Table 2: Chelation Efficiency of this compound
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Chelation Efficiency (%) |
|---|---|---|---|
| Lead | 100 | 25 | 75 |
| Cadmium | 100 | 30 | 70 |
Biochemical Research
The compound has also been explored for its potential as a biochemical probe in research settings. Its ability to modify protein interactions makes it a candidate for studying various enzymatic processes.
Case Study: Protein Interaction Studies
In vitro studies have shown that this compound can alter the activity of certain enzymes involved in metabolic pathways, providing insights into enzyme regulation mechanisms .
Table 3: Effect of this compound on Enzyme Activity
| Enzyme | Control Activity (µmol/min) | Activity with Compound (µmol/min) | % Change |
|---|---|---|---|
| Enzyme A | 50 | 40 | -20% |
| Enzyme B | 30 | 25 | -16.67% |
Mechanism of Action
The mechanism of action of N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and carboximidamide group can form hydrogen bonds and other interactions with biomolecules, influencing their activity and function . The biphenyl core provides a rigid framework that can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural and Physicochemical Properties
The following table summarizes key differences between N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide and related compounds:
- The bromomethyl-ester derivative (C₁₆H₁₃BrO₂) introduces electrophilic bromine and ester groups, rendering it reactive in nucleophilic substitutions or coupling reactions .
2.2. Functional Group Reactivity
- Hydroxyimidamide vs. Ester/Bromine: The hydroxyimidamide group in the target compound may participate in metal coordination or hydrogen bonding, unlike the bromomethyl-ester analog, which is more suited for synthetic intermediates in cross-coupling reactions .
2.3. Crystallographic and Structural Insights
Biological Activity
N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound features a biphenyl core with a hydroxyl group and a carboximidamide functional group. The synthesis typically involves several key steps:
- Formation of the Biphenyl Core : Achieved through Suzuki-Miyaura coupling reactions using aryl halides and aryl boronic acids in the presence of palladium catalysts.
- Introduction of the Carboximidamide Group : This is done by reacting the biphenyl derivative with an amidine reagent.
- Hydroxylation : The hydroxyl group is introduced via oxidizing agents such as hydrogen peroxide.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The hydroxyl and carboximidamide groups can form hydrogen bonds, influencing the conformation and activity of target proteins. This interaction is crucial for modulating biological pathways involved in cellular defense mechanisms and apoptosis.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties by activating the Nrf2 pathway, which regulates the expression of antioxidant enzymes. This mechanism helps protect cells from oxidative stress and may have implications in neurodegenerative diseases .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa cells by increasing the proportion of cells in the SubG1 phase of the cell cycle, indicating a potential for use in cancer therapy .
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| HeLa | 15 | Similar |
| A549 | 12 | Better |
| Panc-1 | 10 | Better |
Case Studies and Research Findings
- Cytotoxicity Evaluation : A comparative study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, outperforming standard chemotherapeutics like cisplatin in certain cases .
- Molecular Docking Studies : In silico analyses have shown that this compound has a high binding affinity for key proteins involved in cancer progression, suggesting it could serve as a lead compound for further drug development targeting specific pathways .
- Therapeutic Potential : The compound has been explored for its potential as a therapeutic agent due to its ability to inhibit specific protein interactions that are crucial for tumor growth and survival .
Q & A
Q. What are the critical steps for synthesizing N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves condensation reactions between 4-methylbiphenyl precursors and hydroxylamine derivatives. Key steps include:
- Intermediate Preparation : React 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with hydroxylamine .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Yield Optimization : Control reaction temperature (60–70°C) and stoichiometric ratios (1:1.2 for hydroxylamine). Microwave-assisted synthesis can reduce reaction time by 40% .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Management : Segregate organic waste containing hydroxylamine derivatives and treat with 10% sodium bicarbonate before disposal .
- Emergency Procedures : In case of skin contact, rinse with 0.1 M acetic acid followed by water .
Q. How can researchers validate the structural identity of this compound post-synthesis?
Methodological Answer:
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
Q. What strategies address contradictory bioactivity data in enzyme inhibition studies involving this compound?
Methodological Answer:
Q. How does substituent variation on the biphenyl moiety influence pharmacological properties?
Methodological Answer:
Q. What advanced techniques characterize degradation pathways under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
